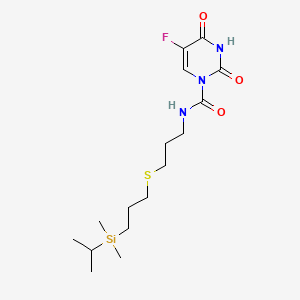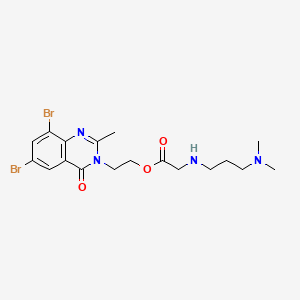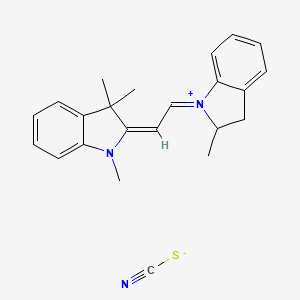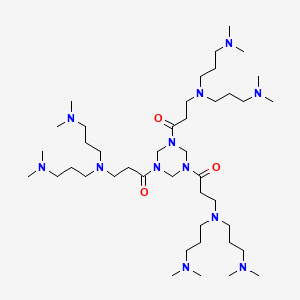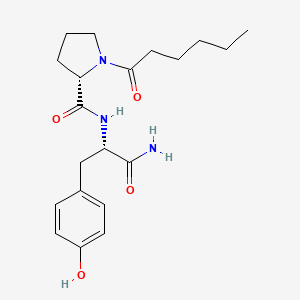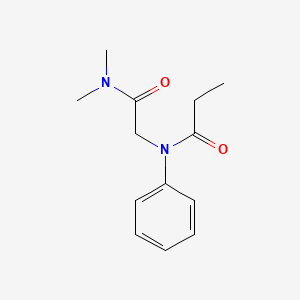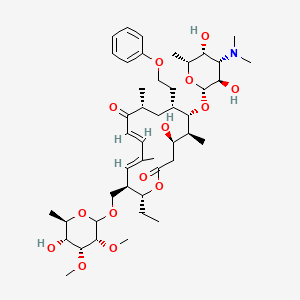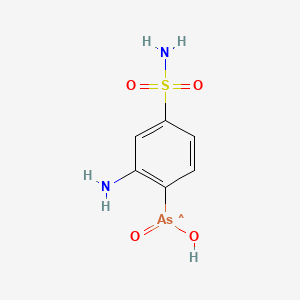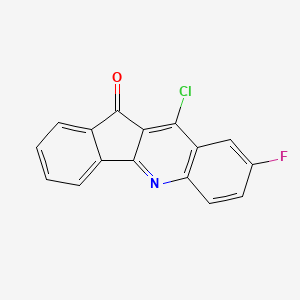
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinolinone family, known for its significant biological and pharmaceutical applications. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, followed by simultaneous C–H (aldehyde) and C–X bond activation . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds.
Applications De Recherche Scientifique
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting c-Jun N-terminal kinase (JNK). This inhibition affects various cellular pathways, leading to its potential therapeutic effects in treating diseases like cancer and inflammatory conditions .
Comparaison Avec Des Composés Similaires
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar core structure but differs in its substituents and specific biological activities.
10-Phenyl-11H-indeno[1,2-b]quinolin-11-one: Another related compound with distinct chemical properties and applications.
Uniqueness: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chlorine and fluorine substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
93663-90-2 |
|---|---|
Formule moléculaire |
C16H7ClFNO |
Poids moléculaire |
283.68 g/mol |
Nom IUPAC |
10-chloro-8-fluoroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7ClFNO/c17-14-11-7-8(18)5-6-12(11)19-15-9-3-1-2-4-10(9)16(20)13(14)15/h1-7H |
Clé InChI |
XLKNNGYOUDOAFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C(=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


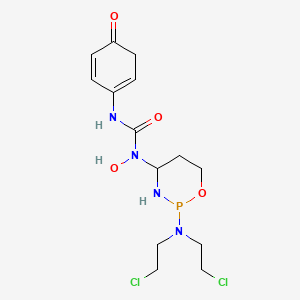

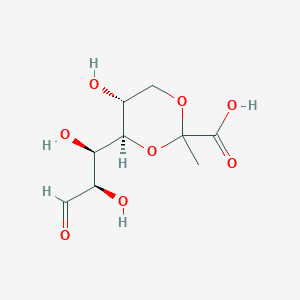
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
